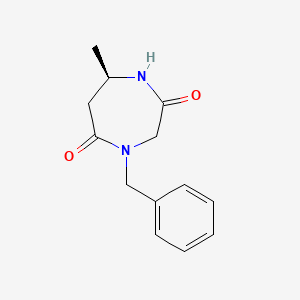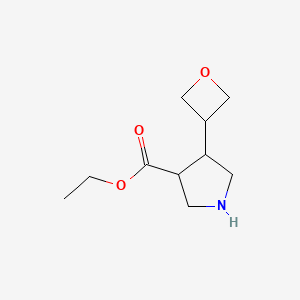
Ethyl 4-(oxetan-3-yl)pyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(oxetan-3-yl)pyrrolidine-3-carboxylate is a compound that features both an oxetane ring and a pyrrolidine ring The oxetane ring is a four-membered cyclic ether, while the pyrrolidine ring is a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(oxetan-3-yl)pyrrolidine-3-carboxylate typically involves the formation of the oxetane and pyrrolidine rings through cyclization reactions. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be formed through intramolecular etherification or epoxide ring opening followed by ring closing . The pyrrolidine ring can be synthesized through cyclization reactions involving nitrogen-containing precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The exact methods may vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(oxetan-3-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(oxetan-3-yl)pyrrolidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug discovery and development.
Synthetic Organic Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers can use the compound to study the effects of oxetane and pyrrolidine rings on biological systems, including their interactions with enzymes and receptors.
Wirkmechanismus
The mechanism of action of ethyl 4-(oxetan-3-yl)pyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The oxetane and pyrrolidine rings can influence the compound’s binding affinity and specificity, affecting its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylate: This compound features a pyrrolidine ring and is used in similar applications.
Oxetan-3-one Derivatives: These compounds contain the oxetane ring and are used in medicinal chemistry for their unique properties.
Uniqueness
Ethyl 4-(oxetan-3-yl)pyrrolidine-3-carboxylate is unique due to the combination of the oxetane and pyrrolidine rings. This dual-ring structure provides distinct physicochemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H17NO3 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
ethyl 4-(oxetan-3-yl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-2-14-10(12)9-4-11-3-8(9)7-5-13-6-7/h7-9,11H,2-6H2,1H3 |
InChI-Schlüssel |
YIDFVOSNTYESIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CNCC1C2COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


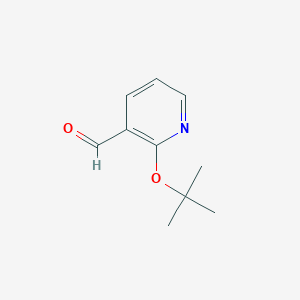


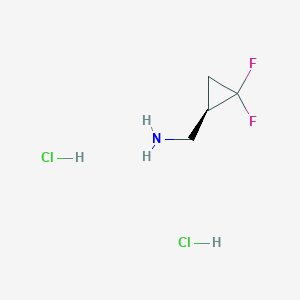
![(4AR,7aR)-6-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B13339657.png)



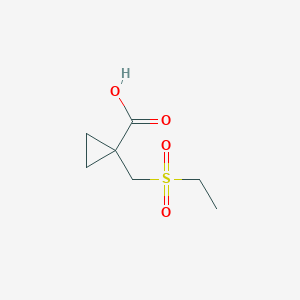

![3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13339700.png)
![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1,3-dicarboxylic acid](/img/structure/B13339709.png)

